molecular formula C10H8O2S B2901964 6-Methyl-1-benzothiophene-3-carboxylic acid CAS No. 82787-84-6

6-Methyl-1-benzothiophene-3-carboxylic acid

Cat. No. B2901964
CAS RN: 82787-84-6
M. Wt: 192.23
InChI Key: LGPZMCSOENSZPL-UHFFFAOYSA-N
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Description

6-Methyl-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C10H8O2S and a molecular weight of 192.23 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 6-Methyl-1-benzothiophene-3-carboxylic acid can be represented by the SMILES notation: CC1=CC2=C (C=C1)C (=CS2)C (=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-1-benzothiophene-3-carboxylic acid include a molecular weight of 192.23 and a molecular formula of C10H8O2S .

Scientific Research Applications

Proteomics Research

6-Methyl-1-benzothiophene-3-carboxylic acid: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound serves as a specialty product for proteomics research due to its unique molecular structure that can be useful in the synthesis of peptides or the modification of proteins for analytical purposes .

Medicinal Chemistry

The derivatives of benzothiophene-3-carboxylic acids, including 6-Methyl-1-benzothiophene-3-carboxylic acid , are considered valuable molecular scaffolds in medicinal chemistry. They have been selected for numerous preclinical and clinical studies due to their potential therapeutic properties .

Synthesis of Heterocyclic Compounds

This compound plays a role in the synthesis of heterocyclic compounds, which are rings containing at least one atom other than carbon. These structures are prevalent in many pharmaceuticals and are essential for creating new molecules with biological activity .

Tandem Rh-Catalyzed Intramolecular Heterocyclization

6-Methyl-1-benzothiophene-3-carboxylic acid: is involved in tandem Rh-catalyzed intramolecular heterocyclization reactions. This process allows for the preparation of substituted 1-benzothiophene-3-carboxamides, which are important in the development of various pharmaceutical agents .

Ullmann Cross Coupling

The compound is used in Ullmann cross coupling, a reaction that forms carbon-carbon bonds between aryl halides and phenols or amines. This method is significant in the field of organic synthesis, particularly in the construction of complex aromatic compounds .

Synthesis of Polyaromatic Systems

6-Methyl-1-benzothiophene-3-carboxylic acid: is also instrumental in the synthesis of polyaromatic systems. These systems are crucial in the development of compounds with high biological activity, which can lead to the discovery of new drugs .

Mechanism of Action

Target of Action

Derivatives of benzothiophene-3-carboxylic acids are considered a valuable molecular scaffold for medicinal chemistry . This suggests that the compound may interact with various biological targets, depending on its specific derivative and functional groups.

Mode of Action

Benzofuran compounds, which are structurally similar, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s interaction with its targets could involve similar mechanisms, leading to changes at the molecular and cellular levels.

Biochemical Pathways

Given the broad range of clinical uses of benzofuran derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the known biological activities of similar compounds , it can be inferred that the compound may exert various effects at the molecular and cellular levels, potentially influencing cell growth, oxidative stress responses, and viral replication processes, among others.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Methyl-1-benzothiophene-3-carboxylic acid Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

properties

IUPAC Name

6-methyl-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPZMCSOENSZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1-benzothiophene-3-carboxylic acid

CAS RN

82787-84-6
Record name 6-methyl-1-benzothiophene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of n-butyl lithium (15 ml. of 1.0 M solution in hexane) was added dropwise to a stirred solution of 3-bromo-6-methylbenzo[b]thiophene (3.0 g.) in dry ether (40 ml.) at -70° C. under an atmosphere of dry nitrogen. The mixture was stirred at -70° C. for 30 minutes and then an excess of crushed solid carbon dioxide was added. When all the carbon dioxide had evaporated, water (25 ml.) was added and the mixture was stirred for a few minutes. The organic layer was separated and washed with 2 N.NaOH solution. The aqueous layer and NaOH extract were combined and acidified with concentrated hydrochloric acid. The solid was filtered off, washed with water, dried and crystallized from toluene to give 6-methylbenzo[b]thiophene-3-carboxylic acid (1.60 g.), m.p. 205°-209°.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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